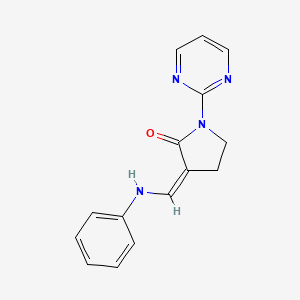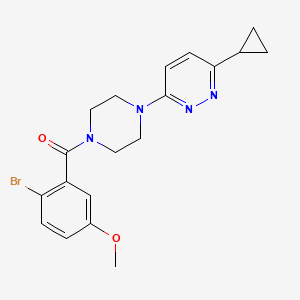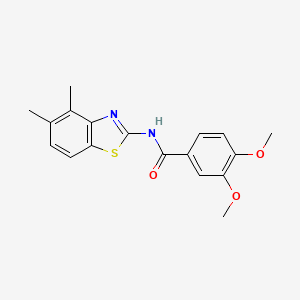
3-(Anilinomethylene)-1-(2-pyrimidinyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of aniline with a pyrimidine derivative. Researchers have developed various synthetic routes to access it, optimizing yields and purity. The most common method involves the reaction of aniline with a pyrimidine aldehyde or ketone, followed by cyclization to form the pyrrolidinone ring. Detailed synthetic protocols can be found in the literature .
Aplicaciones Científicas De Investigación
Catalysts for Ethylene Oligomerization and Polymerization
A series of chromium and nickel complexes bearing tridentate pyridine-based ligands, including those related to 3-(Anilinomethylene)-1-(2-pyrimidinyl)-2-pyrrolidinone, have been developed as precatalysts for the oligomerization and polymerization of ethylene. These complexes show high activity, producing a range of products from 1-butene to waxes and polyethylene, depending on the ligand structure and the metal involved. Such catalysts are important for the production of polymeric materials with specific properties (Small et al., 2004; Antonov et al., 2016).
Electrooxidative Polymerization
The electrooxidative polymerization of aromatic compounds, such as aniline, can be enhanced using ionic liquids. This method significantly increases the polymerization rate and the electroconductivity of the resulting polymer films. Such advancements are crucial for the development of conducting polymers with applications in electronics and material science (Sekiguchi et al., 2003).
Microwave-Assisted Synthesis
The microwave-assisted synthesis approach has been applied to produce 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones efficiently. This process represents an alternative to conventional heating methods, offering advantages in terms of reaction time, conditions, and yields. Such methodologies are relevant for accelerating the synthesis of complex organic molecules (Vargas et al., 2012).
Axial Donating Ligands in Polymerization Catalysis
Research on axial donating ligands, including pyridine groups, has shown their effectiveness in late transition metal polymerization catalysis. These ligands, when paired with nickel and palladium complexes, facilitate the production of high molecular weight polymers, highlighting the potential for developing new catalytic systems for polymer synthesis (Leung et al., 2008).
Synthesis and Functionalization
Studies on the synthesis of complex molecules, including those related to this compound, offer insights into novel chemical reactions and potential pharmaceutical applications. The development of new synthetic routes and the exploration of their biological activities are ongoing areas of research (Eddington et al., 2002).
Propiedades
IUPAC Name |
(3Z)-3-(anilinomethylidene)-1-pyrimidin-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c20-14-12(11-18-13-5-2-1-3-6-13)7-10-19(14)15-16-8-4-9-17-15/h1-6,8-9,11,18H,7,10H2/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQZCMJYBADUCL-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1=CNC2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN(C(=O)/C1=C\NC2=CC=CC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate](/img/no-structure.png)

![3-[N-(4-methoxyphenyl)3-chlorobenzenesulfonamido]propanoic acid](/img/structure/B2917109.png)

![1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2917117.png)



![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride](/img/structure/B2917123.png)
![methyl 4-methoxy-3-{[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B2917124.png)
![N-(2-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2917125.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(4-methoxyphenyl)methoxy]oxan-3-yl]acetamide](/img/structure/B2917127.png)
